molecular formula C7H13BO3 B14157994 [(E)-2-(oxan-2-yl)ethenyl]boronic acid CAS No. 237735-69-2

[(E)-2-(oxan-2-yl)ethenyl]boronic acid

Cat. No.: B14157994
CAS No.: 237735-69-2
M. Wt: 155.99 g/mol
InChI Key: JSFZCXWFMZMZAZ-SNAWJCMRSA-N
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Description

[(E)-2-(Oxan-2-yl)ethenyl]boronic acid is a boronic acid derivative featuring an ethenyl (vinyl) group substituted at the β-position with a tetrahydropyran (oxan-2-yl) ring. The oxan-2-yl group is a six-membered cyclic ether, providing steric bulk and moderate electron-donating properties via its oxygen atom. This compound’s structure combines the reactivity of a boronic acid—capable of forming reversible covalent bonds with diols and participating in Suzuki-Miyaura cross-coupling reactions—with the conformational flexibility and polarity of the oxane ring. Such hybrid structures are of interest in medicinal chemistry, materials science, and catalysis due to their tunable electronic and steric profiles .

Properties

CAS No.

237735-69-2

Molecular Formula

C7H13BO3

Molecular Weight

155.99 g/mol

IUPAC Name

[(E)-2-(oxan-2-yl)ethenyl]boronic acid

InChI

InChI=1S/C7H13BO3/c9-8(10)5-4-7-3-1-2-6-11-7/h4-5,7,9-10H,1-3,6H2/b5-4+

InChI Key

JSFZCXWFMZMZAZ-SNAWJCMRSA-N

Isomeric SMILES

B(/C=C/C1CCCCO1)(O)O

Canonical SMILES

B(C=CC1CCCCO1)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-(oxan-2-yl)ethenyl]boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which involves the reaction of an alkenyl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic acid with high selectivity.

Industrial Production Methods

Industrial production of boronic acids, including [(E)-2-(oxan-2-yl)ethenyl]boronic acid, often employs continuous flow processes to enhance efficiency and scalability. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

[(E)-2-(oxan-2-yl)ethenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

Styrylboronic Acids

Styrylboronic acids, such as [(E)-2-phenylethenyl]boronic acid (styrylboronic acid, ) and its derivatives, share the ethenyl-boronic acid backbone but differ in substituents. Key comparisons include:

Property [(E)-2-(Oxan-2-yl)ethenyl]boronic Acid [(E)-2-Phenylethenyl]boronic Acid trans-2-(4-Methoxyphenyl)vinylboronic Acid ()
Substituent Oxan-2-yl (cyclic ether) Phenyl 4-Methoxyphenyl
Electronic Effects Electron-donating (ether oxygen) Mildly electron-withdrawing (aromatic) Electron-donating (methoxy)
Solubility Higher polarity due to oxane ring Low polarity Moderate polarity (methoxy enhances solubility)
Reactivity in Coupling Steric hindrance may slow cross-coupling High reactivity in Suzuki reactions Reactivity enhanced by electron-donating methoxy group
Applications Potential in hydrophilic drug design Sensors, polymer modifiers Biomedical films, saccharide recognition .

The oxane substituent introduces unique steric and polar effects compared to aromatic analogs. For instance, its cyclic ether may improve aqueous solubility, making it advantageous for biological applications, whereas phenyl or methoxyphenyl groups enhance π-π interactions in materials .

Electronically Modified Ethenylboronic Acids

Compounds with electron-withdrawing or polar substituents exhibit distinct reactivity:

  • [(E)-2-(4-Nitrophenyl)ethenyl]boronic Acid (): The nitro group strongly withdraws electrons, increasing boronic acid’s Lewis acidity and enhancing diol-binding affinity (e.g., fructose complexes in ). This contrasts with the oxane derivative’s electron-donating nature, which may reduce acidity but improve biocompatibility.
  • [trans-2-(4-Chlorophenyl)vinylboronic Acid] (): The chloro substituent offers moderate electron withdrawal, balancing reactivity and stability. Such derivatives are used in catalysis and inhibitor design, where halogen interactions are critical .

Heteroatom-Substituted Boronic Acids

  • [4-(2-O-THP-hydroxy-ethyl)phenylboronic Acid] (): Features an oxane ring attached via an ethyl linker. The oxane’s oxygen enhances hydrogen-bonding capacity, similar to the target compound, but the ethyl spacer reduces steric effects. This structural variation impacts molecular recognition in saccharide-switchable ion transport systems ().
  • [2-(2-Ethoxyethoxy)-5-formylphenylboronic Acid] (): Combines ethoxy and formyl groups, demonstrating how mixed substituents tailor solubility and reactivity. The formyl group enables further functionalization, a strategy applicable to oxane derivatives for drug conjugation .

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